molecular formula C19H22N2O4 B269276 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B269276
M. Wt: 342.4 g/mol
InChI Key: ZFSWIUGWNPPEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as E7046, is a novel small-molecule inhibitor that targets the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to kynurenine, which is an immunosuppressive metabolite. The inhibition of IDO1 has been shown to enhance the anti-tumor immune response and has therefore become an attractive target for cancer immunotherapy.

Mechanism of Action

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of IDO1, which leads to a decrease in the production of kynurenine and an increase in the availability of tryptophan. This shift in the tryptophan/kynurenine ratio has been shown to enhance the anti-tumor immune response by promoting the activation and proliferation of T cells.
Biochemical and physiological effects:
The inhibition of IDO1 by 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have several biochemical and physiological effects, including:
1. Increased tryptophan availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the conversion of tryptophan to kynurenine, leading to an increase in the availability of tryptophan.
2. Decreased kynurenine production: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits the production of kynurenine, which is an immunosuppressive metabolite.
3. Enhanced T cell activation: The increase in tryptophan availability and the decrease in kynurenine production promote the activation and proliferation of T cells, which are important for the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Specificity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a specific inhibitor of IDO1 and does not inhibit other enzymes in the kynurenine pathway.
2. Potency: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to be a potent inhibitor of IDO1 in preclinical models.
3. Availability: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is commercially available and can be easily obtained for lab experiments.
The limitations of using 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments include:
1. Cost: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a relatively expensive compound, which may limit its use in some lab experiments.
2. Toxicity: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may have off-target effects or toxicity, which may need to be carefully evaluated in lab experiments.
List of future directions:
1. Combination therapy: 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be used in combination with other immunotherapies to enhance the anti-tumor immune response.
2. Biomarker identification: Biomarkers may be identified to predict response to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and guide patient selection.
3. Mechanism of resistance: The mechanism of resistance to 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide may be investigated to develop strategies to overcome resistance.
4. Clinical trial optimization: The optimal dose and schedule of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in clinical trials may be further optimized to improve efficacy and minimize toxicity.
5. Alternative targets: Alternative targets in the kynurenine pathway may be investigated to develop novel immunotherapies.

Synthesis Methods

The synthesis of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent application (US20150119384A1) and involves the use of various reagents and solvents.

Scientific Research Applications

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in enhancing the anti-tumor immune response. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in various types of cancer, including melanoma, non-small cell lung cancer, and ovarian cancer.

properties

Product Name

4-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

4-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-10-6-15(7-11-17)19(23)21-16-8-4-14(5-9-16)18(22)20-12-13-24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ZFSWIUGWNPPEJT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.